molecular formula C7H7N3OS B1365897 N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine CAS No. 83253-29-6

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

Cat. No.: B1365897
CAS No.: 83253-29-6
M. Wt: 181.22 g/mol
InChI Key: WWFGVUGEIUIZMK-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity

N-({6-Methylimidazo[2,1-b]thiazol-5-yl}methylidene)hydroxylamine is a bicyclic heterocyclic compound with systematic IUPAC nomenclature (E)-N-[(6-methylimidazo[2,1-b]thiazol-5-yl)methylidene]hydroxylamine . Its molecular formula is C₇H₇N₃OS (molecular weight: 181.22 g/mol ), featuring a fused imidazo[2,1-b]thiazole core substituted with a methyl group at position 6 and an oxime functional group at position 5 (Table 1).

Property Value
CAS Registry Number 83253-29-6
SMILES CC1=C(N2C=CSC2=N1)/C=N/O
InChI Key WWFGVUGEIUIZMK-UHFFFAOYSA-N
Synonym (E)-6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde oxime

The oxime group (-CH=N-OH) introduces planar geometry and hydrogen-bonding capacity, while the methyl group enhances lipophilicity.

Historical Context in Imidazo[2,1-b]thiazole Chemistry

Imidazo[2,1-b]thiazoles emerged as a pharmacologically significant scaffold in the mid-20th century, with early syntheses relying on cyclocondensation of 2-aminothiazoles with α-halo ketones. The specific oxime derivative gained attention in the 1980s as part of efforts to optimize heterocyclic compounds for bioactivity. For example, tilomisole (a structurally related imidazothiazole) demonstrated immunomodulatory properties, prompting exploration of analogs like this compound.

Key synthetic milestones include:

  • Vilsmeier-Haack formylation to introduce the aldehyde group at position 5.
  • Oxime formation via nucleophilic addition of hydroxylamine to the aldehyde, enabling stereoselective E-configuration.

Position within Heterocyclic Chemistry

The compound belongs to the imidazo[2,1-b]thiazole family, characterized by a fused bicyclic system:

  • Imidazole ring : A five-membered ring with two nitrogen atoms at positions 1 and 3.
  • Thiazole ring : A five-membered ring containing sulfur and nitrogen at positions 1 and 3.

The fusion creates a 10π-electron aromatic system , conferring stability and distinct electronic properties:

  • Electron-rich regions : Thiazole sulfur and imidazole N1 enhance nucleophilicity.
  • Electron-deficient regions : Thiazole N3 and imidazole C2 facilitate electrophilic substitution.

This electronic asymmetry enables diverse reactivity, such as:

  • Oxime tautomerism : Equilibrium between oxime (N-OH) and nitroso (N=O) forms under acidic conditions.
  • Metal coordination : The oxime group binds transition metals (e.g., Cu²⁺, Fe³⁺), relevant to catalytic applications.

Significance in Organic and Medicinal Chemistry Research

Organic Chemistry Applications

  • Building block : The oxime group participates in cycloadditions (e.g., Huisgen reaction) to generate triazoles or isoxazolines.
  • Ligand design : Metal complexes of this compound show potential in asymmetric catalysis.

Medicinal Chemistry Relevance

  • Pharmacophore optimization : The oxime enhances hydrogen-bonding interactions with biological targets, as seen in YM-298198 , a metabotropic glutamate receptor antagonist.
  • Structure-activity relationship (SAR) : Methyl substitution at position 6 improves metabolic stability by shielding the core from oxidative degradation.

Recent studies highlight its role in:

  • Anticancer agents : Analogues inhibit carbonic anhydrase IX/XII isoforms (Ki = 57.7–98.2 µM).
  • Antimicrobials : Derivatives exhibit activity against Mycobacterium tuberculosis (MIC = 6.03 µM).

Table 2 summarizes key research findings:

Application Biological Target Activity Reference
Carbonic anhydrase inhibition hCA II Ki = 57.7 µM
Antimycobacterial activity M. tuberculosis MIC = 6.03 µM
Neuropharmacology mGlu1 receptor Antagonist (IC₅₀ = 12 nM)

Properties

IUPAC Name

(NE)-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-5-6(4-8-11)10-2-3-12-7(10)9-5/h2-4,11H,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFGVUGEIUIZMK-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CSC2=N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83253-29-6
Record name NSC332738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine typically involves multi-step reactions. One common method includes the reaction of 6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine can undergo various chemical reactions, including:

Scientific Research Applications

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Carbohyrazide Derivatives (Series 6a–l)

Structural Features: These compounds replace Sorafenib’s 4-phenoxypyridine moiety with a 6-methylimidazo[2,1-b]thiazole system and incorporate a carbohydrazide linker (H-bond acceptor–donor) instead of Sorafenib’s urea bridge . Biological Activity:

  • Antiproliferative Activity : Three derivatives (6a–l series) exhibited IC₅₀ values of 8.38–11.67 µM against MCF-7 cells, comparable to Sorafenib (IC₅₀ = 7.55 µM) .
  • VEGFR-2 Inhibition : N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide showed moderate VEGFR-2 inhibition (IC₅₀ = 0.33 µM), though less potent than Sorafenib (IC₅₀ = 0.09 µM) .
  • Apoptosis Induction : This compound increased pro-apoptotic markers (Bax, caspases 8/9, cytochrome C) and reduced Bcl-2 levels, inducing G2/M cell cycle arrest (27.07% vs. 11.31% in controls) .

Key Difference : The carbohydrazide linker enhances apoptosis induction but reduces VEGFR-2 affinity compared to Sorafenib’s urea bridge.

Urea Derivatives (Series 8a–g)

Structural Features : These retain the urea linker of Sorafenib but replace the pyridine moiety with the 6-methylimidazo[2,1-b]thiazole system .
Biological Activity :

  • Limited cytotoxicity data are reported, but molecular docking suggests interactions with VEGFR-2’s hinge region (e.g., Leu1035, Phe1047) similar to Sorafenib .

Key Difference : The urea derivatives maintain kinase inhibition mechanisms but lack the apoptotic potency of carbohydrazide analogs.

Thiadiazole and Thiazole Derivatives

Structural Features : Compounds like 9b (1,3,4-thiadiazole) and 12a (thiazole) incorporate triazole or thiadiazole rings .
Biological Activity :

  • Compound 9b : IC₅₀ = 2.94 µM against HepG2 cells.
  • Compound 12a : Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .

Key Difference : The triazole/thiadiazole systems confer broader anticancer activity but diverge mechanistically from VEGFR-2 targeting.

Antimicrobial Thiazolidinedione Derivatives

Structural Features : These include sulfonamide and thiazolidinedione groups (e.g., Scheme 17 derivatives) .
Biological Activity : Potent activity against Gram-positive/-negative bacteria and fungi .

Key Difference : Structural emphasis on sulfonamide-thiazolidinedione hybrids shifts activity from anticancer to antimicrobial.

Phenyl-Substituted Analogs

Structural Features: Compounds like (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol replace the methyl group with phenyl, altering hydrophobicity . Biological Activity: Limited data, but phenyl groups may enhance membrane permeability .

Key Difference : Increased hydrophobicity could improve pharmacokinetics but requires validation.

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compound(s)
Carbohydrazide Linker Enhances apoptosis via Bax/caspase activation; moderate VEGFR-2 inhibition Series 6a–l
Urea Linker Maintains kinase inhibition but lacks apoptotic potency Series 8a–g
Triazole/Thiadiazole Rings Broadens anticancer activity (HepG2/MCF-7) but shifts target specificity Compounds 9b, 12a
Thiazolidinedione/Sulfonamide Shifts activity to antimicrobial; negligible anticancer effects Scheme 17 derivatives
Phenyl Substituents Potential pharmacokinetic improvements; unconfirmed anticancer efficacy

Molecular Docking and ADME Profiles

  • Carbohydrazide Derivatives : Docking studies confirm interactions with VEGFR-2’s hinge region (Leu1035, Phe1047) and favorable ADME parameters, suggesting drug-like properties .
  • Urea Derivatives : Similar binding to Sorafenib but lack detailed ADME data .

Biological Activity

N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is a compound derived from the imidazo[2,1-b][1,3]thiazole scaffold, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent studies.

  • Chemical Formula : C₈H₉N₃S
  • Molecular Weight : 197.26 g/mol
  • CAS Number : 1506821-53-9

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways involved in cancer progression. The compound has shown promise in inhibiting key proteins associated with tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of Focal Adhesion Kinase (FAK) : Research indicates that derivatives related to this compound can inhibit the phosphorylation of FAK, a critical player in cancer cell migration and survival .
  • Induction of Apoptosis : Studies have demonstrated that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to decreased cell viability .
  • Cell Cycle Arrest : Compounds derived from imidazo[2,1-b][1,3]thiazole have been shown to cause cell cycle arrest at the G0/G1 phase, further contributing to their antiproliferative effects .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary of findings:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)1.12Induces apoptosis and cell cycle arrest
N-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}hydroxylamineHeLa (Cervical Cancer)0.59Inhibits FAK phosphorylation

Study 1: Efficacy Against Breast Cancer

A study focused on the efficacy of imidazo[2,1-b][1,3]thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value as low as 1.12 μM. The mechanism involved apoptosis induction and G0/G1 phase arrest in the cell cycle analysis.

Study 2: Inhibition of FAK in Mesothelioma

Another investigation revealed that imidazo[2,1-b][1,3]thiazole derivatives inhibited FAK phosphorylation in mesothelioma cells. This inhibition correlated with enhanced sensitivity to gemcitabine treatment due to increased expression of the gemcitabine transporter hENT-1 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidazo-thiazole derivatives typically involves multi-step reactions. For example, benzylation steps using sodium hydride (NaH) in dimethylformamide (DMF) have been shown to enhance yields by stabilizing intermediates . Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst choice (e.g., triethylamine for nucleophilic substitutions) are critical. Parallel optimization using Design of Experiments (DoE) can systematically evaluate variable interactions (e.g., pH, stoichiometry) to maximize purity and yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves proton environments and carbon frameworks, particularly for distinguishing imine tautomers. X-ray crystallography provides definitive proof of stereochemistry and molecular conformation, as demonstrated for analogous imidazo-thiazole compounds . Infrared (IR) spectroscopy identifies functional groups like hydroxylamine (N–O stretch, ~930 cm⁻¹) and imine (C=N stretch, ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies of this compound (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Meta-analysis of SAR studies on analogous compounds (e.g., fluorophenyl or methoxyphenyl derivatives) can identify structural determinants of activity . Additionally, ensure compound stability under assay conditions via HPLC monitoring .

Q. What computational strategies are effective for predicting the reactivity and binding modes of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinases or DNA, guided by crystallographic data from similar thiazole-triazole hybrids . Machine learning models (e.g., QSAR) trained on imidazo-thiazole datasets can prioritize synthetic targets with optimal ADMET profiles .

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties while minimizing toxicity risks?

  • Methodological Answer : Conduct in vitro ADMET assays:

  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .
  • CYP Inhibition : Fluorescence-based assays to assess interactions with cytochrome P450 isoforms .
  • Toxicity Profiling : High-content screening (HCS) for mitochondrial membrane potential disruption or oxidative stress markers in HepG2 cells .

Data Analysis and Validation

Q. What statistical approaches are recommended for reconciling inconsistencies in spectral data (e.g., NMR splitting patterns)?

  • Methodological Answer : Use principal component analysis (PCA) to cluster spectra by solvent or temperature effects. For dynamic processes (e.g., tautomerism), variable-temperature NMR (VT-NMR) tracks chemical shift changes, while DFT simulations validate proposed conformers . Cross-validate crystallographic data with Cambridge Structural Database (CSD) entries for analogous compounds .

Q. How can researchers leverage structural analogs to infer the mechanism of action of this compound?

  • Methodological Answer : Construct a pharmacophore model using known bioactive imidazo-thiazoles (e.g., antitubulin agents or kinase inhibitors). Compare electrostatic potential maps (MEPs) and steric profiles (CoMFA) to identify critical interaction motifs. For example, substituents at the 6-methyl position may modulate DNA intercalation, as seen in phenyl-substituted analogs .

Experimental Design

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s potential as an antimicrobial agent?

  • Methodological Answer :

  • In Vitro : Broth microdilution assays against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) with resazurin-based viability staining .
  • In Vivo : Murine infection models (e.g., thigh abscess) with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy . Include cytotoxicity controls using primary mammalian cell lines (e.g., HEK293).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.